tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate
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Overview
Description
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate (TBFSDC) is an organic compound that is commonly used in scientific research applications. TBFSDC has been studied extensively in recent years due to its unique properties and potential applications. TBFSDC has a wide range of potential uses in laboratory experiments and scientific research, ranging from its ability to act as a catalyst in chemical reactions to its potential as a therapeutic agent.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate involves the reaction of tert-butyl carbamate with 3-(fluorosulfonyl)-2,2-dimethylpropylamine.
Starting Materials
tert-butyl carbamate, 3-(fluorosulfonyl)-2,2-dimethylpropylamine
Reaction
To a solution of tert-butyl carbamate in anhydrous dichloromethane, add 3-(fluorosulfonyl)-2,2-dimethylpropylamine dropwise under stirring at room temperature., Continue stirring the reaction mixture for 24 hours at room temperature., After 24 hours, filter the reaction mixture to remove any insoluble impurities., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by column chromatography using a suitable solvent system to obtain tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate as a white solid.
Mechanism Of Action
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate acts as a catalyst in chemical reactions by forming a complex with the reactants. This complex facilitates the reaction of the reactants by stabilizing the transition state and increasing the rate of the reaction. tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has also been studied for its potential use as a therapeutic agent. It has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle.
Biochemical And Physiological Effects
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has been studied for its potential biochemical and physiological effects. In animal studies, tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has been shown to reduce inflammation and improve wound healing. It has also been shown to have antioxidant activity, which may be beneficial for preventing oxidative stress and promoting healthy cell growth.
Advantages And Limitations For Lab Experiments
The use of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate in laboratory experiments has a number of advantages and limitations. The main advantage of using tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is that it is a relatively inexpensive reagent that can be used to catalyze a wide range of reactions. However, tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is also limited in its use due to its instability in water and its potential toxicity.
Future Directions
There are a number of potential future directions for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate. One potential direction is to further explore its potential as a therapeutic agent in the treatment of cancer and other diseases. Additionally, further research could be done to explore its potential use as a catalyst in the synthesis of polyurethane and polyurea polymers. Additionally, further research could be done to explore its potential use as an antioxidant and to investigate its potential effects on inflammation and wound healing. Finally, further research could be done to investigate the toxicity of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate and to develop safer and more effective methods for its use in laboratory experiments.
Scientific Research Applications
Tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has a number of potential applications in scientific research. It has been used as a catalyst in the synthesis of polyurethane and polyurea polymers, as a reagent in the synthesis of polyfluoroalkyl sulfonamides, and as a reagent in the synthesis of polyfluoroalkyl sulfonamides. tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate has also been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
properties
IUPAC Name |
tert-butyl N-(3-fluorosulfonyl-2,2-dimethylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSBZAUSXZXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate |
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